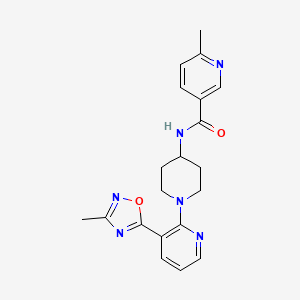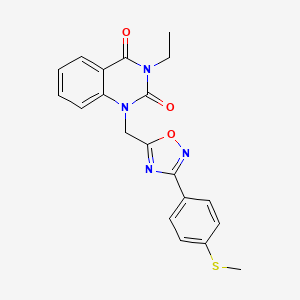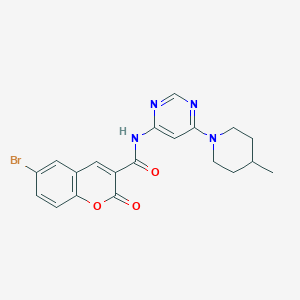![molecular formula C24H16BrN3O7 B2647807 [2-bromo-4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate CAS No. 380563-32-6](/img/structure/B2647807.png)
[2-bromo-4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups. It contains a bromo group, a cyano group, a nitroanilino group, a propenyl group, and a methoxyphenyl group attached to a benzoate core .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. Without specific data, we can only make general predictions .Applications De Recherche Scientifique
Chemical Synthesis and Intermediates
A key application of complex organic compounds like “[2-bromo-4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate” involves their role as intermediates in chemical synthesis. These compounds can serve as crucial building blocks or intermediates in the synthesis of various organic molecules, contributing significantly to the development of pharmaceuticals, agrochemicals, and other specialized chemicals. For example, similar compounds have been utilized in practical syntheses, such as the synthesis of 2-Fluoro-4-bromobiphenyl, which is a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials (Qiu et al., 2009).
Environmental Impact and Degradation
The environmental fate and degradation pathways of such complex molecules are of significant interest, especially concerning their potential accumulation and persistence in the environment. Studies on similar compounds, such as acetaminophen degradation by advanced oxidation processes, provide insights into the potential environmental impact, biodegradability, and methods for effective removal of these compounds from water sources (Qutob et al., 2022).
Potential Biological Activity and Toxicity
Complex organic molecules often exhibit a wide range of biological activities, making them subjects of toxicological and pharmacological studies. Understanding the toxicity, mutagenicity, and carcinogenicity of chemical compounds is crucial for evaluating their safety for human use and environmental impact. For instance, studies on the mutagenicity of aromatic and nitro compounds provide valuable information on the structure-activity relationships, helping predict the biological effects of new compounds (Debnath et al., 1991).
Role in Material Science
Organic compounds also play a significant role in material science, particularly in the development of novel materials with unique properties, such as flame retardants. The study and application of brominated flame retardants and their effects on materials’ physical and chemical properties highlight the importance of such compounds in enhancing the safety and durability of materials (Koch & Sures, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-bromo-4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3O7/c1-34-21-11-14(10-18(25)22(21)35-24(31)15-5-3-2-4-6-15)9-16(13-26)23(30)27-19-8-7-17(28(32)33)12-20(19)29/h2-12,29H,1H3,(H,27,30)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWUDUBKDCZLJC-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2647725.png)

![2-methyl-7-(thiophen-2-yl)-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2647729.png)
![2-[2-(4,5-Dichloroimidazol-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B2647731.png)

![N-Ethyl-N-[2-oxo-2-[(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)amino]ethyl]prop-2-enamide](/img/structure/B2647735.png)
![5-cyclopropyl-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-3-carboxamide](/img/structure/B2647736.png)
![N-ethyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2647738.png)


![3,3-Dimethyl-4-[1-(thiomorpholine-4-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2647741.png)


![ethyl 4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2647747.png)